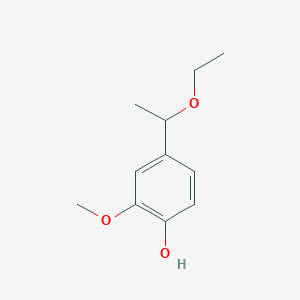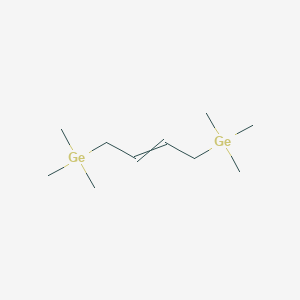
(But-2-ene-1,4-diyl)bis(trimethylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-2-ene-1,4-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of two trimethylgermane groups attached to a but-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-ene-1,4-diyl)bis(trimethylgermane) typically involves the reaction of but-2-ene-1,4-diyl with trimethylgermane under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where but-2-ene-1,4-diyl is reacted with trimethylgermane in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (But-2-ene-1,4-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(But-2-ene-1,4-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium species, and substituted derivatives of (But-2-ene-1,4-diyl)bis(trimethylgermane).
Scientific Research Applications
(But-2-ene-1,4-diyl)bis(trimethylgermane) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a component in medical devices.
Mechanism of Action
The mechanism of action of (But-2-ene-1,4-diyl)bis(trimethylgermane) involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): A compound with a similar but-2-ene backbone but different functional groups.
But-2-ene: A simpler alkene with a but-2-ene structure but without the germanium groups.
Uniqueness
(But-2-ene-1,4-diyl)bis(trimethylgermane) is unique due to the presence of trimethylgermane groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2083-19-4 |
|---|---|
Molecular Formula |
C10H24Ge2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
trimethyl(4-trimethylgermylbut-2-enyl)germane |
InChI |
InChI=1S/C10H24Ge2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
QSFNQMBEFDXGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CC=CC[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


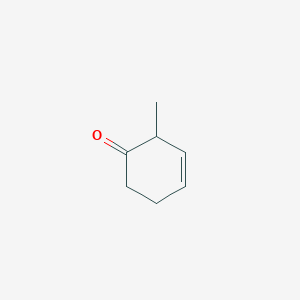
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
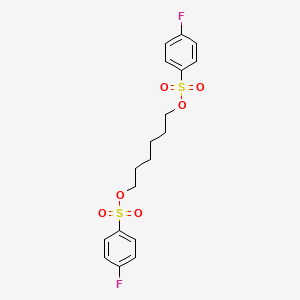
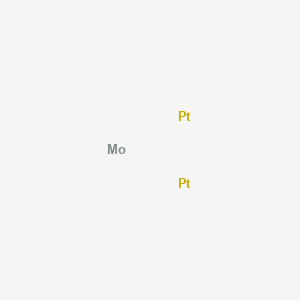
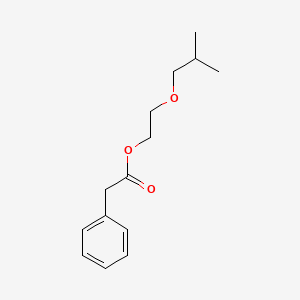

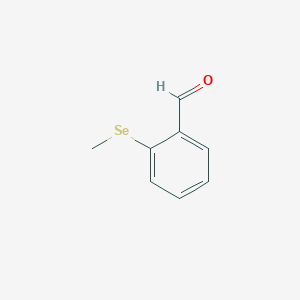
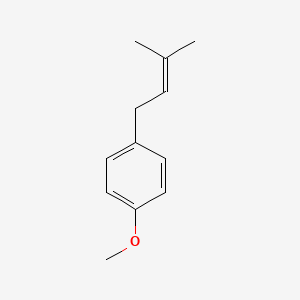
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
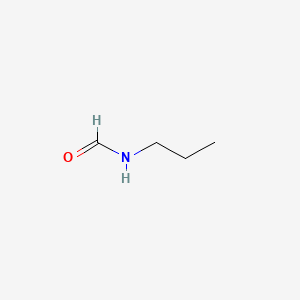
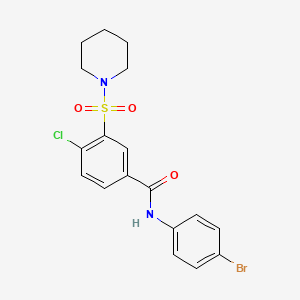
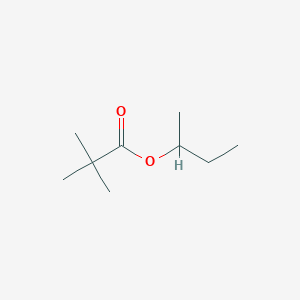
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
